2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Medicinal Chemistry Peptide Synthesis Building Block Sourcing

2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (CAS 1692652-42-8; molecular formula C24H20ClNO4; molecular weight 421.88 g/mol) is an Fmoc-protected, non-proteinogenic α-aryl amino acid derivative belonging to the phenylglycine (Phg) class. The compound features a 4-chloro-2-methyl substituted aromatic ring attached directly to the α-carbon, distinguishing it from both unsubstituted phenylglycine and singly-substituted chloro or methyl analogs.

Molecular Formula C24H20ClNO4
Molecular Weight 421.88
CAS No. 1692652-42-8
Cat. No. B2489467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
CAS1692652-42-8
Molecular FormulaC24H20ClNO4
Molecular Weight421.88
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H20ClNO4/c1-14-12-15(25)10-11-16(14)22(23(27)28)26-24(29)30-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13H2,1H3,(H,26,29)(H,27,28)
InChIKeyHMYNACIFUIXQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1692652-42-8 | 2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid – Sourcing & Structural Identity Guide


2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (CAS 1692652-42-8; molecular formula C24H20ClNO4; molecular weight 421.88 g/mol) is an Fmoc-protected, non-proteinogenic α-aryl amino acid derivative belonging to the phenylglycine (Phg) class . The compound features a 4-chloro-2-methyl substituted aromatic ring attached directly to the α-carbon, distinguishing it from both unsubstituted phenylglycine and singly-substituted chloro or methyl analogs. It is primarily supplied as a research-grade building block for solid-phase peptide synthesis (SPPS) and medicinal chemistry applications .

Why Fmoc-Phg-OH or Fmoc-Phg(4-Cl)-OH Cannot Replace CAS 1692652-42-8 in Structure-Sensitive Peptide Programs


Phenylglycine derivatives exhibit pronounced susceptibility to base-catalyzed racemization during Fmoc-SPPS, with the racemization rate dependent on the nature and position of aryl substituents (Hpg < Phg < Dpg) [1]. The 4-chloro-2-methyl substitution pattern in CAS 1692652-42-8 introduces both electron-withdrawing (Cl) and electron-donating (Me) groups simultaneously, creating a unique steric and electronic microenvironment that is absent in Fmoc-Phg-OH (unsubstituted) or Fmoc-Phg(4-Cl)-OH (single chloro) . Substituting with a singly-substituted analog alters the α-carbon acidity, coupling kinetics, and racemization propensity, potentially yielding different diastereomeric purity in the final peptide product [1]. Furthermore, the phenylalanine-backbone analog N-Fmoc-2-methyl-4-chloro-L-phenylalanine (CAS 1431530-72-1) inserts an extra methylene spacer, fundamentally changing backbone flexibility and proteolytic stability relative to the phenylglycine scaffold . Generic substitution therefore risks both stereochemical integrity and SAR fidelity.

Quantitative Differentiation of CAS 1692652-42-8 vs. Closest Fmoc-Phenylglycine Analogs – Evidence for Procurement Decision-Making


Structural Uniqueness: Dual 4-Cl/2-Me Substitution on the Phenylglycine Scaffold vs. Mono-Substituted Analogs

CAS 1692652-42-8 is the only commercially listed Fmoc-phenylglycine derivative carrying both a para-chloro and an ortho-methyl group simultaneously on the aromatic ring . The closest commercial analog, Fmoc-Phg(4-Cl)-OH (CAS 1260590-28-0), bears only the 4-Cl substituent (C23H18ClNO4, MW 407.85) . The additional methyl group on the target compound increases molecular weight by approximately 14 Da and introduces steric hindrance at the ortho position. Unsubstituted Fmoc-Phg-OH (CAS 102410-65-1, C23H19NO4, MW 373.40) lacks both substituents . No Fmoc-Phg analog with only a 2-methyl group is widely available, making the target compound the sole accessible source of this dual-substitution pharmacophore for SAR exploration.

Medicinal Chemistry Peptide Synthesis Building Block Sourcing

Racemization Risk Modulation: Substituent-Dependent α-Carbon Acidity in Fmoc-Phg Derivatives During SPPS

Primary literature establishes that phenylglycine racemization during Fmoc-SPPS is highly dependent on aryl substituents, with the documented order of susceptibility being Hpg < Phg < Dpg [1]. The para-chloro group in the target compound exerts an electron-withdrawing inductive effect that increases α-carbon acidity relative to unsubstituted Phg, while the ortho-methyl group provides steric hindrance that may slow enolate formation [1]. Under standard microwave-SPPS at 50 °C with 20% piperidine deprotection, unsubstituted Fmoc-Phg-OH yielded peptide with only 71% diastereomeric purity (29% LLLDL impurity) [2]. The net effect of the 4-Cl/2-Me substitution pattern on racemization has not been directly measured, but the class-level evidence indicates that substituting unsubstituted Phg with the target compound will alter the diastereomeric outcome of SPPS, necessitating condition optimization specific to this building block [1].

Solid-Phase Peptide Synthesis Racemization Control Stereochemical Integrity

Backbone Scaffold Differentiation: Phenylglycine vs. Phenylalanine – Impact on Conformational Restraint and Proteolytic Stability

CAS 1692652-42-8 contains the phenylglycine backbone (α-carbon directly attached to aryl ring), whereas the identically substituted phenylalanine analog N-Fmoc-2-methyl-4-chloro-L-phenylalanine (CAS 1431530-72-1; C25H22ClNO4; MW 435.9) inserts a methylene bridge between the α-carbon and the aryl ring. This structural difference has two critical consequences: (i) the phenylglycine backbone imposes greater conformational rigidity on the peptide backbone, and (ii) the Phg α-proton is more acidic (pKa ≈ 13–15 for the free amino acid α-H vs. ≈ 20 for Phe), making Phg residues approximately 10⁵–10⁷ times more susceptible to deprotonation and subsequent racemization [1]. The phenylalanine analog H-Ala-Val-Pro-Phe-Tyr-NH2 was obtained as a single diastereoisomer under conditions where the Phg analog gave only 71% diastereomeric purity [1].

Peptide Backbone Design Proteolytic Stability Conformational Restraint

Purity and Quality Benchmarks: Fmoc-Phg Building Block Specifications for SPPS Suitability

The target compound is offered by multiple vendors at purities of ≥95%–98% (HPLC), consistent with research-grade Fmoc-amino acid building blocks . For comparison, the industry-standard Fmoc-Phg-OH (Novabiochem, CAS 102410-65-1) is supplied at ≥98.0% (HPLC), ≥96.0% (acidimetric), and ≥99.0% enantiomeric purity . Fmoc-Phg(4-Cl)-OH (AAPEP/BOC Sciences, CAS 1260590-28-0) carries a purity specification of ≥97% . No Certificate of Analysis with enantiomeric purity data is publicly available for CAS 1692652-42-8, meaning the enantiomeric composition (L, D, or racemic) must be confirmed with the specific vendor before use in stereospecific applications . The absence of disclosed enantiomeric purity is a critical procurement consideration relative to the well-characterized Fmoc-Phg-OH standard.

Peptide Synthesis Quality Control Building Block Purity SPPS Reagent Specification

Procurement-Relevant Application Scenarios for CAS 1692652-42-8 Based on Structural and Class-Level Evidence


SAR Exploration of Dual-Substituted Phenylglycine Pharmacophores in Peptide Lead Optimization

Medicinal chemistry programs seeking to probe the combined effects of para-electron-withdrawing (Cl) and ortho-steric (CH3) substituents on phenylglycine-containing peptide ligands should source CAS 1692652-42-8 as the only commercially accessible building block bearing both modifications . The dual substitution may enhance target binding affinity through halogen bonding (Cl) while the ortho-methyl restricts aryl ring rotation, potentially pre-organizing the bioactive conformation . This scenario is directly supported by the structural differentiation evidence (Section 3, Evidence Item 1).

Racemization-Optimized SPPS Protocol Development for Ortho-Substituted Phg Derivatives

The documented susceptibility of phenylglycine to racemization during Fmoc-SPPS, and the known dependence of racemization rate on substituents [1][2], makes CAS 1692652-42-8 a relevant test substrate for developing coupling protocols using low-racemization reagents (DEPBT or COMU with TMP/DMP as base) [1]. The ortho-methyl group introduces steric hindrance at the α-carbon that may slow enolate formation during base-catalyzed coupling, potentially making this derivative less racemization-prone than unsubstituted Phg under optimized conditions. This application builds directly on the class-level racemization evidence (Section 3, Evidence Item 2).

Conformationally Constrained Peptide Backbone Engineering Using α,α-Disubstituted Glycine Mimetics

The phenylglycine backbone of CAS 1692652-42-8 provides greater conformational restriction than phenylalanine analogs with identical aryl substitution [2]. When incorporated into peptide chains, the direct aryl-α-carbon bond restricts φ/ψ dihedral angles, favoring extended or β-sheet conformations. Programs targeting protease-resistant, biologically stable peptide leads requiring the 4-chloro-2-methylphenyl pharmacophore must procure the Phg variant specifically, as the more flexible Phe analog (CAS 1431530-72-1) will not replicate the conformational constraint [2]. This scenario is directly derived from the backbone differentiation evidence (Section 3, Evidence Item 3).

Quality-Controlled Custom Peptide Library Synthesis Requiring Non-Canonical Building Blocks

CAS 1692652-42-8 is appropriate for inclusion in custom peptide libraries when the synthetic workflow includes pre-use quality verification . Given that publicly available purity specifications (≥95% HPLC) meet research-grade thresholds but lack enantiomeric purity data , procurement should be accompanied by in-house HPLC-MS and chiral analytical verification before committing the building block to multi-gram SPPS campaigns. This application addresses the quality documentation gap identified in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 2-(4-Chloro-2-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.